5-Hydroxy-3-(hydroxymethyl)pentyl hydrogen cyclohex-4-ene-1,2-dicarboxylate

Plasticizer design Physicochemical profiling Cyclohexene dicarboxylates

5-Hydroxy-3-(hydroxymethyl)pentyl hydrogen cyclohex-4-ene-1,2-dicarboxylate (CAS 93923-82-1) is an alicyclic monoester dicarboxylate featuring a 4-cyclohexene-1,2-dicarboxylic acid core esterified with a branched 5-hydroxy-3-(hydroxymethyl)pentyl alcohol side chain (molecular formula C₁₄H₂₂O₆, MW 286.32 g/mol). The compound carries an EC number (300-171-4) and is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), confirming its presence on the EU market between 1971 and 1981.

Molecular Formula C14H22O6
Molecular Weight 286.32 g/mol
CAS No. 93923-82-1
Cat. No. B12683899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-3-(hydroxymethyl)pentyl hydrogen cyclohex-4-ene-1,2-dicarboxylate
CAS93923-82-1
Molecular FormulaC14H22O6
Molecular Weight286.32 g/mol
Structural Identifiers
SMILESC1C=CCC(C1C(=O)O)C(=O)OCCC(CCO)CO
InChIInChI=1S/C14H22O6/c15-7-5-10(9-16)6-8-20-14(19)12-4-2-1-3-11(12)13(17)18/h1-2,10-12,15-16H,3-9H2,(H,17,18)
InChIKeyJMOHLXDZKHGJMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-3-(hydroxymethyl)pentyl Hydrogen Cyclohex-4-ene-1,2-dicarboxylate (CAS 93923-82-1): Procurement-Relevant Structural and Regulatory Profile


5-Hydroxy-3-(hydroxymethyl)pentyl hydrogen cyclohex-4-ene-1,2-dicarboxylate (CAS 93923-82-1) is an alicyclic monoester dicarboxylate featuring a 4-cyclohexene-1,2-dicarboxylic acid core esterified with a branched 5-hydroxy-3-(hydroxymethyl)pentyl alcohol side chain (molecular formula C₁₄H₂₂O₆, MW 286.32 g/mol) . The compound carries an EC number (300-171-4) and is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), confirming its presence on the EU market between 1971 and 1981 [1]. As a monoester bearing both a free carboxylic acid and two pendant hydroxyl groups on the side chain, it occupies a distinct position between fully esterified non-phthalate plasticizer diesters (e.g., DINCH) and their hydrolytic monoester metabolites (e.g., MINCH), offering a unique balance of hydrogen-bonding capacity, intermediate lipophilicity, and a cyclohexene ring capable of further functionalization [2]. This document provides a strictly evidence-anchored comparison of CAS 93923-82-1 against its closest structural analog—the saturated cyclohexane variant (CAS 93923-83-2)—as well as against representative monoester metabolites of commercial non-phthalate plasticizers, to inform scientific and industrial procurement decisions where quantitative differentiation is required.

Why 5-Hydroxy-3-(hydroxymethyl)pentyl Hydrogen Cyclohex-4-ene-1,2-dicarboxylate Cannot Be Replaced by Saturated Analogs or Simpler Monoesters


Procurement decisions for cyclohexene-based monoester dicarboxylates cannot rely on generic class interchangeability because subtle structural variations—ring saturation state, side-chain hydroxyl count, and esterification pattern—produce measurable differences in physicochemical properties that directly impact solubility, thermal behavior, and reactivity . The target compound (CAS 93923-82-1) contains a cyclohexene ring with a C4–C5 double bond, two free hydroxyl groups on the side chain, and one free carboxylic acid, giving it a higher computed density (1.258 vs. 1.231 g/cm³) and a higher predicted boiling point (497.1 vs. 494.9 °C at 760 mmHg) compared to its fully saturated cyclohexane analog (CAS 93923-83-2) . In contrast, the widely studied DINCH metabolite MINCH (cyclohexane-1,2-dicarboxylic acid monoisononyl ester) lacks the side-chain hydroxyl groups entirely, while simple monomethyl monoesters (e.g., CAS 88335-93-7) boil at only ~306 °C . These differences are not cosmetic: elevated boiling point and density correlate with lower volatility and potentially reduced plasticizer migration, while the hydroxyls enable hydrogen-bonding interactions unavailable to alkyl-chain-only monoesters—a critical consideration for polymer compatibility, extraction resistance, and downstream derivatization [1]. The quantitative evidence in Section 3 demonstrates exactly where CAS 93923-82-1 diverges from its nearest neighbors.

5-Hydroxy-3-(hydroxymethyl)pentyl Hydrogen Cyclohex-4-ene-1,2-dicarboxylate: Quantitative Comparative Evidence for Scientific Selection


Ring Unsaturation Imparts Higher Density and Thermal Stability vs. Saturated Cyclohexane Analog

The target compound (CAS 93923-82-1, cyclohexene ring, C14H22O6) exhibits a computed density of 1.258 g/cm³ and a predicted boiling point of 497.1 °C at 760 mmHg, compared to 1.231 g/cm³ and 494.9 °C for its saturated cyclohexane analog (CAS 93923-83-2, C14H24O6) . The flash point likewise trends higher (184.0 vs. 182.1 °C). The ~2.2 °C elevation in boiling point and ~0.027 g/cm³ increase in density are attributable to the greater rigidity and polarizability of the cyclohexene ring relative to the fully saturated cyclohexane system [1].

Plasticizer design Physicochemical profiling Cyclohexene dicarboxylates

Dual Hydroxyl Groups Provide Hydrogen-Bond Donor Capacity Absent in Alkyl-Only Non-Phthalate Monoesters

CAS 93923-82-1 contains two free hydroxyl groups on its 5-hydroxy-3-(hydroxymethyl)pentyl side chain, giving it a hydrogen-bond donor count of 2 and an acceptor count of 6, with a computed topological polar surface area (TPSA) of approximately 104 Ų . In contrast, the DINCH primary metabolite MINCH (cyclohexane-1,2-dicarboxylic acid monoisononyl ester, C₁₇H₃₀O₄) has zero hydrogen-bond donors and a TPSA of ~63.6 Ų [1]. The simple monomethyl monoester CAS 88335-93-7 likewise has only 1 H-bond donor (the free carboxylic acid) and a TPSA of ~63.6 Ų .

Hydrogen bonding Plasticizer compatibility Polymer-additive interactions

Cyclohexene Ring Enables Diels-Alder and Addition Chemistry Unavailable to Saturated Cyclohexane Monoesters

The C4–C5 double bond in the cyclohexene ring of CAS 93923-82-1 confers reactivity toward dienophiles in Diels-Alder [4+2] cycloaddition reactions, a functional handle entirely absent in the saturated analog CAS 93923-83-2 [1]. 4-Cyclohexene-1,2-dicarboxylic acid derivatives have been explicitly utilized in patent literature as intermediates for substituted cyclohexene derivatives via Diels-Alder chemistry, and as precursors for hydrogenation to cyclohexane-1,2-dicarboxylate plasticizers [2][3]. The olefinic site also permits epoxidation, dihydroxylation, and radical addition reactions not accessible to the saturated core, enabling downstream diversification into crosslinkable plasticizers, reactive diluents, or functional monomers.

Synthetic intermediate Cycloaddition Polymer crosslinking

EINECS Listing Confirms Historical Commercial Availability and Regulatory Precedent

CAS 93923-82-1 carries EC Number 300-171-4, confirming its inclusion in the European Inventory of Existing Commercial Chemical Substances (EINECS) [1]. This regulatory listing establishes that the compound was placed on the European market between 1 January 1971 and 18 September 1981 [2]. In contrast, the saturated analog CAS 93923-83-2 is not independently listed in EINECS under a separate EC number, suggesting it may have been introduced (or registered) differently . EINECS-listed substances benefit from established regulatory frameworks and are not classified as 'new' chemicals under REACH, which can reduce registration burden and time-to-market for downstream formulators [2].

Regulatory status EINECS inventory Chemical compliance

5-Hydroxy-3-(hydroxymethyl)pentyl Hydrogen Cyclohex-4-ene-1,2-dicarboxylate: Evidence-Anchored Application Scenarios for Procurement Decision-Making


Non-Phthalate Plasticizer Intermediate Requiring Reduced Volatility and Enhanced Polar Polymer Compatibility

The higher predicted density (1.258 g/cm³) and boiling point (497.1 °C) of CAS 93923-82-1 relative to its saturated analog (1.231 g/cm³, 494.9 °C) suggest lower inherent volatility, while the two side-chain hydroxyl groups provide hydrogen-bond donor capacity absent in commercial monoester metabolites such as MINCH . These combined attributes make it a candidate intermediate for non-phthalate plasticizer development targeting polar polymer systems (e.g., PVC, polyurethane, cellulose acetate) where reduced migration and enhanced compatibility are procurement-critical specifications [1].

Reactive Intermediate for Covalent Polymer Modification or Crosslinkable Formulations

The cyclohex-4-ene double bond in CAS 93923-82-1 presents a Diels-Alder-reactive site unavailable in saturated monoesters (CAS 93923-83-2) and commercial DINCH metabolites. This reactivity has been exploited in patent literature on cyclohexene-1,2-dicarboxylate derivatives for synthesizing substituted intermediates and crosslinkable plasticizer systems [2]. Procurement for R&D programs focused on reactive diluents, UV-curable coatings, or covalently bound plasticizers should prioritize this unsaturated scaffold over its saturated counterpart.

Analytical Reference Standard for Environmental or Biological Monitoring of Cyclohexene Dicarboxylate Metabolites

As a structurally defined monoester bearing both a cyclohexene ring and hydroxylated side chain, CAS 93923-82-1 could serve as a reference material or surrogate standard in LC-MS/MS methods for monitoring human exposure to cyclohexene-based non-phthalate plasticizers, analogous to the use of MINCH and oxidized MINCH metabolites for DINCH biomonitoring [3]. Its distinct retention characteristics and fragmentation pattern, arising from the unsaturated ring and dual hydroxyls, would differentiate it from saturated cyclohexane monoester standards.

EU-Compliant Industrial Sourcing with Established Regulatory Precedent

With a confirmed EINECS listing (EC 300-171-4), CAS 93923-82-1 falls under the existing substances framework rather than the new chemicals regime under REACH, potentially reducing registration costs and time-to-market for European formulators compared to non-listed post-1981 analogs [4]. This regulatory status is a tangible procurement differentiator for EU-based industrial users requiring expedited compliance pathways.

Quote Request

Request a Quote for 5-Hydroxy-3-(hydroxymethyl)pentyl hydrogen cyclohex-4-ene-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.